molecular formula C12H10ClNO2 B6367839 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111109-73-9

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367839
M. Wt: 235.66 g/mol
InChI Key: NKXMTQINLZCAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine (5-CMP-2-H) is a synthetic compound that has been used in various scientific research applications. It is a member of the hydroxypyridine family and is characterized by its unique chemical structure. 5-CMP-2-H has been utilized in various fields of research, such as organic chemistry, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% involves the reaction of 3-chloro-4-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.

Starting Materials
3-chloro-4-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: 3-chloro-4-methoxyaniline is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent to yield the final product, 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine.

Mechanism Of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% is still not entirely understood. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% binds to certain proteins, which then leads to the inhibition of certain enzymes. This inhibition of enzymes can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% are still being studied. However, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% can affect the metabolism of certain drugs, as well as the regulation of gene expression. Additionally, it is believed that 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% can affect the development of certain neurodegenerative diseases, such as Alzheimer’s disease, and can also affect the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its relatively simple synthesis, its ability to inhibit certain enzymes, and its ability to affect the metabolism of certain drugs. The disadvantages of using 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% in lab experiments include its relatively low purity (95%) and the fact that its mechanism of action is still not entirely understood.

Future Directions

The future directions for 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research should be conducted into the synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% and its potential use in drug design and development. Finally, further research should be conducted into the potential use of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% in the treatment of various diseases, such as cancer and neurodegenerative diseases.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used in a wide range of scientific research applications. It has been utilized in the synthesis of various organic compounds and in the study of enzyme inhibition. Additionally, 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been utilized in the study of drug metabolism, cell signaling, and the regulation of gene expression. Furthermore, it has been utilized in the study of neurodegenerative diseases, cancer, and the development of new drugs.

properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXMTQINLZCAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682998
Record name 5-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine

CAS RN

1111109-73-9
Record name 5-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.